molecular formula C14H16ClN3O2 B1421436 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride CAS No. 1221726-29-9

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride

Cat. No. B1421436
M. Wt: 293.75 g/mol
InChI Key: ZMBLGGOQVBKMFP-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C14H16ClN3O2 and a molecular weight of 293.75 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N3O2.ClH/c1-18-12-4-2-10(3-5-12)9-19-13-8-11(14(15)16)6-7-17-13;/h2-8H,9H2,1H3,(H3,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point were not found in the search results.

Scientific Research Applications

Syntheses and Crystal Structures:

  • Compounds related to 2-[(4-Methoxyphenyl)methoxy]pyridine derivatives have been synthesized and their crystal structures analyzed. For example, Sen Ma et al. (2018) reported on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives. These studies are crucial for understanding the molecular structure and potential chemical reactivity of such compounds (Ma et al., 2018).

Spectroscopic Characterization and X-ray Structure Analysis:

  • Research by M. Al‐Refai et al. (2016) involved the synthesis and spectroscopic characterization of similar compounds, including X-ray structure analysis. This research provides detailed insights into the molecular structure and properties of these compounds, which is essential for their potential application in various fields (Al‐Refai et al., 2016).

Antifungal Activity:

  • Some derivatives of pyrido[2,3-d]pyrimidines, synthesized from compounds related to 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride, have shown significant antifungal activities. This indicates potential applications in developing new antifungal agents (Hanafy, 2011).

Electroreduction Studies:

  • Research by T. Nonaka et al. (1981) on the electroreduction of substituents on a pyridine ring in aqueous sulfuric acid, including methoxy groups, provides valuable information on the electrochemical behavior of these compounds. Such studies are important for applications in electrochemistry and material science (Nonaka et al., 1981).

Synthesis and Characterization of Derivatives:

  • Research on the synthesis and characterization of novel derivatives of related compounds, as reported by various authors, is crucial for exploring their potential applications in different scientific fields. For instance, the study of cyanopyridone derivatives and their biological activities indicates the versatility of these compounds in pharmaceutical and chemical research (Salman, 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]pyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c1-18-12-4-2-10(3-5-12)9-19-13-8-11(14(15)16)6-7-17-13;/h2-8H,9H2,1H3,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBLGGOQVBKMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride

CAS RN

1221726-29-9
Record name 4-Pyridinecarboximidamide, 2-[(4-methoxyphenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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